N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine
Description
Properties
IUPAC Name |
2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-10(13-6-11(17)18)7-15-12(19)9-4-2-1-3-8(9)5-14-15/h1-5H,6-7H2,(H,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDHXUZJWJNXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide. The hydrazide is further coupled with amino acid ester hydrochloride and/or amines to produce several monopeptides, including this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Biological Activity
N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine, a derivative of phthalazine, has garnered attention in recent years for its potential biological activities. This article summarizes its biological activity based on diverse research findings, including toxicity studies, metabolic pathways, and therapeutic potentials.
Chemical Structure and Synthesis
This compound is synthesized from the parent compound 2-(1-oxophthalazin-2(1H)-yl)acetic acid hydrazide through various chemical transformations. The structure features a phthalazine moiety conjugated with an acetylated glycine, which may contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Cytotoxicity and Antitumor Activity
- Recent studies have indicated that derivatives of phthalazine, including this compound, exhibit cytotoxic properties against various cancer cell lines. For instance, compounds derived from phthalazine have shown significant cytotoxic effects with IC50 values as low as 0.57 μM against MDA-MB-231 breast cancer cells .
2. Genotoxicity and Toxicological Studies
- A comprehensive toxicity study on N-acetylglycine (NAGly), a related compound, demonstrated that it is not genotoxic or acutely toxic in both in vitro and in vivo models. The no-observed-adverse-effect-level (NOAEL) was determined to be approximately 900 mg/kg body weight/day for male rats . This suggests that this compound may also possess a favorable safety profile.
3. Metabolic Effects
- Systematic metabolomic studies have identified acetylglycine as a metabolite associated with obesity resistance in diet-induced obese mice. Treatment with acetylglycine resulted in significant reductions in body weight and fat mass compared to control groups . This indicates potential therapeutic applications for metabolic disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
1. Inhibition of EGFR Pathway
- Some phthalazine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. The compound 12d, derived from similar structures, exhibited potent EGFR inhibition with an IC50 value of 21.4 nM .
2. Modulation of Metabolic Pathways
- Acetylglycine's involvement in metabolic pathways suggests that it may influence energy homeostasis and fat metabolism, potentially offering insights into obesity management .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that phthalazine derivatives exhibit promising anticancer properties. For instance, compounds derived from phthalazine have shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), ovarian (A2780), and lung (NCI-H460) cancers.
- Case Study : A study evaluated several phthalazinone derivatives for their cytotoxicity using the MTT assay. Compounds exhibited IC50 values ranging from 5.20 to 88 µM against the A2780 and MCF-7 cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Its structure allows it to interact with microbial targets effectively.
- Case Study : In another study, derivatives of phthalazine were synthesized and tested for antifungal activity against strains of Cryptococcus neoformans and dermatophytes. The results indicated strong antifungal potency, with MIC values significantly lower than those of standard antifungal agents .
Common Synthesis Routes:
- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds to form the desired phthalazine structure.
- One-Pot Reactions : Simplifying the synthesis process by combining multiple steps into a single reaction vessel to enhance yield and reduce reaction time .
Bioevaluation and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycine. Researchers have focused on modifying substituents on the phthalazine ring to enhance biological activity.
Key Findings from SAR Studies:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compounds with analogous heterocyclic cores but differing substituents or side chains exhibit distinct physicochemical and biological properties.
Table 1: Core Heterocycle Comparisons
Key Insights :
- Phthalazinone derivatives (e.g., the target compound) exhibit broader antimicrobial activity compared to pyridazinones, likely due to enhanced electrophilicity from the fused benzene ring .
- Coumarin-based analogs (e.g., ) show stronger fluorescence properties, making them suitable for imaging applications, but lower solubility in aqueous media compared to acetyl-glycine-containing derivatives .
Substituent Effects on Bioactivity
The nature and position of substituents significantly influence pharmacological profiles.
Table 2: Substituent-Driven Activity Comparisons
Key Insights :
- Bromination: Tetrabromo-substituted phthalazinones (e.g., compound XVIII in ) exhibit superior antimicrobial activity compared to non-halogenated analogs due to increased electrophilicity and membrane permeability .
- Chlorophenyl vs. Methoxyphenyl : Chlorophenyl groups enhance steric bulk and hydrophobic interactions with enzyme active sites, whereas methoxy groups improve solubility but reduce target affinity .
Functional Group Contributions
The acetyl-glycine moiety is a critical determinant of solubility and target engagement.
Table 3: Functional Group Impact
Key Insights :
- Acetyl-glycine: Enhances aqueous solubility and reduces metabolic degradation compared to lipophilic hexanoyl or chloroacetyl groups .
Q & A
Q. Critical Parameters :
- Purity of starting materials (e.g., >95% glycine and phthalazinone derivatives).
- Stoichiometric ratios (excess DCC improves coupling efficiency).
- Post-synthesis purification via column chromatography or recrystallization to isolate the product.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | HOBt/DCC, 0°C, 24h | 60–75 | >90% |
| Purification | Silica gel (CH₂Cl₂/MeOH) | 85–95 | >98% |
How does the molecular structure of this compound influence its biological activity, particularly in antitumor applications?
Advanced Research Question
The compound’s antitumor potential arises from:
- Phthalazinone Core : Acts as a DNA intercalator or topoisomerase inhibitor, similar to etoposide derivatives .
- Glycine Moiety : Enhances solubility and facilitates transport across cell membranes.
- Electrophilic Substituents : The 1-oxo group participates in hydrogen bonding with enzyme active sites (e.g., tyrosine kinases) .
Q. Mechanistic Insights :
- Cytotoxicity assays on MCF7 cells (breast adenocarcinoma) show LC₅₀ values of 3.7–6.8 µg/mL for active derivatives, correlating with substituent electronegativity .
- Methyl or bromo groups at the phthalazinone 4-position enhance binding affinity to β-tubulin, disrupting microtubule assembly .
What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of acylation (e.g., glycine α-proton shift from δ 3.8 to 4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 331.32) .
- Infrared Spectroscopy (IR) : Bands at 1700–1680 cm⁻¹ confirm carbonyl groups (amide C=O and phthalazinone C=O) .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Peaks/Bands | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 8.2–7.5 (phthalazinone aromatic H) | Core integrity |
| IR | 1685 cm⁻¹ (C=O stretch) | Amide bond formation |
What are the primary challenges in optimizing reaction conditions for large-scale synthesis while maintaining stereochemical control?
Advanced Research Question
- Racemization Risk : Glycine’s α-carbon is prone to epimerization at temperatures >10°C. Mitigation includes low-temperature coupling and using non-polar solvents .
- By-Product Formation : Unreacted DCC forms dicyclohexylurea (DCU), requiring rigorous filtration.
- Scale-Up Limitations : Batch reactors may unevenly distribute heat, leading to inconsistent yields. Switching to flow chemistry improves reproducibility .
How do structural modifications at the phthalazinone core affect pharmacokinetic properties and target binding affinity?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., Br, NO₂) : Increase metabolic stability but reduce solubility. Bromo derivatives show prolonged plasma half-life (t₁/₂ = 6.2h vs. 2.8h for unsubstituted analogs) .
- Hydrophobic Substituents (e.g., methyl) : Enhance blood-brain barrier penetration but may increase hepatotoxicity.
- Polar Groups (e.g., OH) : Improve aqueous solubility but reduce membrane permeability.
Q. Table 3: Structure-Activity Relationships (SAR)
| Substituent | Bioactivity (LC₅₀, MCF7) | Solubility (mg/mL) |
|---|---|---|
| -H | 18.3 | 0.8 |
| -Br | 6.4 | 0.3 |
| -CH₃ | 9.1 | 0.5 |
What strategies can resolve contradictions between computational predictions and experimental bioactivity data for derivatives?
Advanced Research Question
- Docking Validation : Re-evaluate molecular dynamics simulations using crystallographic data of target proteins (e.g., PDB ID 1M17 for topoisomerase II) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity discrepancies.
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between predicted and observed active conformers .
Case Study : A derivative predicted to inhibit EGFR showed no activity experimentally. FEP revealed protonation of the phthalazinone nitrogen at physiological pH, altering binding geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
